
4-(2-Methylquinolin-6-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methylquinolin-6-yl)benzaldehyde: is an organic compound with the molecular formula C17H13NO It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of a benzaldehyde group attached to the quinoline ring system, specifically at the 6th position of the quinoline ring and the 4th position of the benzaldehyde ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylquinolin-6-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methylquinoline and benzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 2-methylquinoline and benzaldehyde under acidic or basic conditions. This reaction forms the desired product, this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of specific catalysts, controlled reaction temperatures, and efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methylquinolin-6-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(2-Methylquinolin-6-yl)benzoic acid.
Reduction: 4-(2-Methylquinolin-6-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(2-Methylquinolin-6-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Used in the production of materials with specific properties, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 4-(2-Methylquinolin-6-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Quinolin-3-yl)benzaldehyde
- 4-(Isoquinolin-1-yl)benzaldehyde
- 4-(Isoquinolin-4-yl)benzaldehyde
- 4-(Isoquinolin-5-yl)benzaldehyde
- 4-(Quinolin-4-yl)benzaldehyde
- 4-(Quinolin-6-yl)benzaldehyde
Comparison
Compared to these similar compounds, 4-(2-Methylquinolin-6-yl)benzaldehyde is unique due to the presence of the methyl group at the 2nd position of the quinoline ring
Propiedades
Número CAS |
893735-99-4 |
|---|---|
Fórmula molecular |
C17H13NO |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
4-(2-methylquinolin-6-yl)benzaldehyde |
InChI |
InChI=1S/C17H13NO/c1-12-2-5-16-10-15(8-9-17(16)18-12)14-6-3-13(11-19)4-7-14/h2-11H,1H3 |
Clave InChI |
OADHTSJQNYUVHX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C=C(C=C2)C3=CC=C(C=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11865305.png)

![Ethyl 2,4-dioxospiro[5.5]undecane-1-carboxylate](/img/structure/B11865315.png)
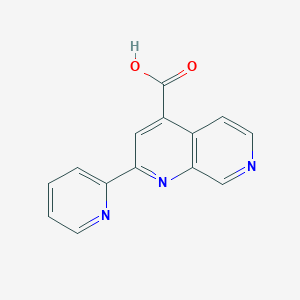
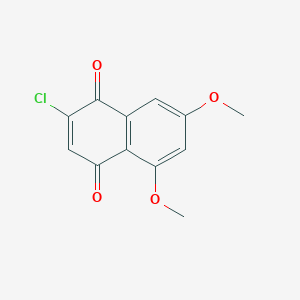
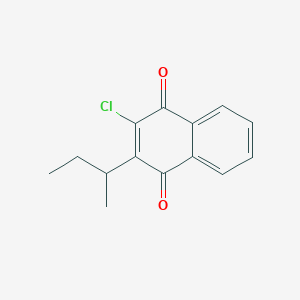
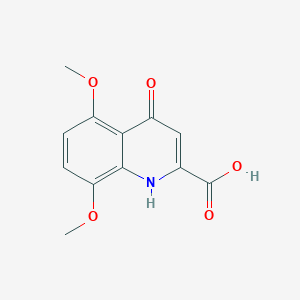




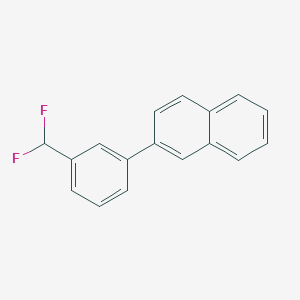
![3-(Piperidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11865366.png)
![tert-Butyl 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B11865390.png)
